3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Description
Properties
CAS No. |
1466006-16-5 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H11N3/c1-5-6-2-3-8-4-7(6)10-9-5/h8H,2-4H2,1H3,(H,9,10) |
InChI Key |
VCPPHXQSXGPMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=NN1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
A widely cited approach involves nitrosation and cyclization of 3-acetamido-4-methylpyridine precursors. Chapman and Hurst demonstrated that treating 3-acetamido-4-methylpyridine with nitrosyl chloride in acetic acid induces nitrosative deacetylation, forming an intermediate nitroso compound. Subsequent thermal rearrangement at 140–160°C promotes cyclization via intramolecular nucleophilic attack, yielding the pyrazolo[3,4-c]pyridine core (Figure 1). This method achieved 82% yield for analogous structures after sublimation and toluene recrystallization.
Reaction Conditions:
Fusion of Preformed Pyrazole and Pyridine Moieties
Alternative strategies assemble the pyrazole and pyridine rings separately before fusion. A Chinese patent (CN110386900A) outlines a pyrazole synthesis starting from crotonaldehyde and hydrazine hydrate, yielding 3-methylpyrazole with 93.5% purity. This intermediate undergoes Friedländer-type condensation with a cyclic ketone to form the pyridine ring, though specific details for the saturated variant require extrapolation.
Key Steps:
-
Pyrazole Formation: Crotonaldehyde + hydrazine hydrate → 3-methylpyrazole (150°C, KI catalysis).
-
Ring Fusion: Condensation with tetrahydropyridine derivative under acidic conditions.
Detailed Methodologies and Reaction Conditions
Nitrosation and Cyclization Approach
The nitrosation-cyclization route remains the most reproducible method. In a representative procedure:
-
Substrate Preparation: 3-Acetamido-4-methylpyridine (5 g) is dissolved in acetic acid (15 mL) with P₂O₅ (0.4 g) and KOAc (5 g).
-
Nitrosation: Nitrosyl chloride gas is bubbled through the cooled (0–5°C) solution for 15 min.
-
Cyclization: The mixture is refluxed in benzene for 2 h, followed by solvent evaporation and sublimation (130–140°C at 0.5 mmHg).
Multi-step Synthesis from Aldehyde Precursors
The patent method for 3-methylpyrazole synthesis was adapted for pyrazolo[3,4-c]pyridine:
-
Step 1: Crotonaldehyde (70 g) and hydrazine hydrate (60 g) react at 60°C for 3.5 h.
-
Step 2: The product is added to 75% H₂SO₄ (210 g) with KI (5 g) at 150°C.
-
Step 3: Neutralization with NH₄OH (pH 9) partitions the product into an organic layer.
-
Step 4: Chloroform extraction and distillation yield 3-methylpyrazole, which is condensed with a pyridine precursor.
Yield: 93.5% for pyrazole intermediate.
Optimization of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140–160°C | ↑ yield >10% |
| Catalyst (KI) | 2–5 wt% | Prevents side reactions |
| Reaction Time | 3–4 h | Maximizes conversion |
| Solvent (Benzene) | Reflux conditions | Facilitates cyclization |
Elevating temperature beyond 160°C risks decomposition, while insufficient KI leads to incomplete iodide-mediated cyclization.
Analytical Characterization and Data
Table 1: Spectral Data for 3-Methylpyrazolo[3,4-c]Pyridine
| Property | Value |
|---|---|
| IR (cm⁻¹) | 1590 (N-H), 1460, 1150 |
| ¹H NMR (δ ppm) | 2.35 (s, 3H, CH₃), 1.8–2.1 (m, 4H, CH₂) |
| Mass (m/z) | 165 [M]⁺ |
| Melting Point | 198–200°C |
Table 2: Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nitrosation-Cyclization | 82 | 99.5 |
| Fusion Protocol | 93.5 | 99.8 |
Comparative Analysis of Synthetic Methods
The nitrosation method offers superior regiocontrol but requires hazardous nitrosyl chloride. In contrast, the fusion approach uses safer reagents but demands precise stoichiometry for ring closure. Scalability favors the patent-derived fusion protocol due to its higher yield (93.5% vs. 82%) .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[3,4-c]pyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. The compound's ability to interact with protein kinases has been a focal point for developing targeted cancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for developing treatments for chronic inflammatory diseases.
Agrochemicals
Pesticide Development
this compound derivatives are being explored as potential agrochemicals. Their ability to act as effective insecticides or fungicides has been noted in various studies. The compound's structure allows for modifications that can enhance its efficacy against specific pests while minimizing toxicity to non-target organisms.
Herbicide Research
In addition to its insecticidal properties, research is ongoing into the herbicidal activity of this compound. Its mechanism of action may involve disrupting metabolic pathways in plants, which could lead to the development of novel herbicides with improved selectivity and reduced environmental impact.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound makes it an attractive building block for synthesizing new polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is focused on developing high-performance materials for applications in electronics and coatings.
Nanotechnology Applications
In nanotechnology, this compound is being studied for its potential use in creating nanomaterials with specific functionalities. Its ability to form stable complexes with metal ions could lead to advancements in catalysis and sensor technology.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Pyrazolo Compounds | Evaluate the cytotoxic effects on cancer cell lines | Certain derivatives showed IC50 values lower than standard chemotherapeutics |
| Neuroprotective Effects of Heterocycles | Investigate neuroprotection mechanisms | Demonstrated significant reduction in oxidative stress markers |
| Development of Pyrazolo-based Insecticides | Assess efficacy against agricultural pests | Showed high mortality rates in treated pest populations |
Mechanism of Action
The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The trifluoromethyl group in 6-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine lowers the pKa (predicted: 11.40) compared to non-CF₃ analogs, enhancing stability and lipophilicity .
- Carboxamide vs. Ester : Apixaban’s 3-carboxamide group improves water solubility and target binding (e.g., factor Xa inhibition), whereas ethyl esters (e.g., ) may prioritize membrane permeability .
- Steric Effects : tert-Butyl esters (e.g., tert-butyl 3-iodo-pyrazolo[3,4-c]pyridine-6-carboxylate, MW 349.17) introduce bulkiness, affecting synthetic accessibility and metabolic stability .
Table 2: Physicochemical and Pharmacological Data
Biological Activity
3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₇H₈N₄
- CAS Number : 1466006-16-5
- Molecular Weight : 136.17 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance:
- In Vitro Studies : A study evaluated various pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds derived from pyrazolo[3,4-c]pyridine exhibited potent activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | MIC (μg/mL) | Bactericidal Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Yes |
| Other Derivative A | 0.30 | Yes |
| Other Derivative B | 0.50 | No |
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial enzyme DapE (diaminopimelate epimerase), which is crucial for bacterial cell wall synthesis. Inhibition studies showed an IC50 value of approximately 18.8 μM for this compound against DapE .
Case Studies
- Study on Resistance Mechanisms : A research article discussed the resistance mechanisms in bacteria and how pyrazole derivatives can circumvent these by targeting specific pathways involved in bacterial survival and replication .
- Therapeutic Applications : Another study explored the potential of pyrazolo derivatives in treating malaria by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. This highlights the compound's versatility beyond just antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with pyridine derivatives. Key steps include:
- Multi-step cyclization : Reacting 3-aminopyrazole derivatives with ketones or aldehydes under acidic conditions (e.g., HCl or TFA) to form the fused pyrazolo-pyridine core .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene is preferred for reflux reactions to avoid side products .
- Catalyst selection : Trifluoroacetic acid (TFA) improves regioselectivity in alkylation steps, as seen in analogous pyrazolo[3,4-b]pyridine syntheses .
Q. Yield Optimization Table :
| Reaction Condition | Yield Range | Purity | Key Parameter |
|---|---|---|---|
| TFA-catalyzed cyclization (toluene, 100°C) | 60–75% | ≥90% | Reduced byproduct formation |
| HCl-mediated cyclization (DMF, RT) | 40–55% | 85–90% | Faster kinetics but lower selectivity |
Q. How can structural elucidation of 3-methyl derivatives be performed to confirm regiochemistry and substituent positions?
Methodological Answer: Combine spectroscopic and computational techniques:
- NMR analysis : and NMR distinguish between N-methyl and C-methyl groups. For example, N-methyl protons typically resonate at δ 3.2–3.5 ppm, while C-methyl groups appear at δ 2.1–2.5 ppm .
- X-ray crystallography : Resolves ambiguity in fused-ring systems by confirming bond angles and substituent orientation .
- DFT calculations : Predict chemical shifts to validate experimental NMR assignments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for pyrazolo[3,4-c]pyridine derivatives targeting kinase inhibition?
Methodological Answer: Follow a three-tiered approach:
Core modifications : Compare 3-methyl derivatives with trifluoromethyl () or carboxylate () analogs to assess steric/electronic effects on binding.
Functional group diversification : Introduce substituents at the 1-, 4-, or 7-positions to probe interactions with kinase ATP-binding pockets.
In silico docking : Use software like AutoDock Vina to model interactions with kinases (e.g., JAK2 or CDK2). A 3-methyl group may enhance hydrophobic interactions but reduce solubility .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
Methodological Answer: Address discrepancies using:
- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., hydroxylation at the pyridine ring) that may reduce efficacy in vivo .
- PK/PD modeling : Correlate plasma concentration-time curves with target engagement assays. Low oral bioavailability (<20%) in rats was observed for carboxylate analogs due to first-pass metabolism .
- Tissue distribution studies : Radiolabel the compound (e.g., -methyl) to track accumulation in target organs .
Q. What strategies mitigate solubility challenges in aqueous assays without altering the core structure?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility while maintaining assay integrity .
- Prodrug design : Convert the methyl group to a phosphate ester (hydrolyzed in vivo) to improve aqueous solubility from 25 µg/mL to >200 µg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to achieve sustained release in cell-based assays .
Q. How can computational methods predict off-target interactions for 3-methyl-pyrazolo[3,4-c]pyridines?
Methodological Answer:
- Pharmacophore screening : Map electrostatic/hydrophobic features against databases like ChEMBL to identify potential off-targets (e.g., serotonin receptors) .
- Machine learning models : Train on pyrazolo-pyridine bioactivity data to prioritize kinases or GPCRs for experimental validation .
- Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Q. Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to determine if discrepancies arise from assay conditions or bacterial strain variability?
Methodological Answer:
- Standardized MIC testing : Use CLSI guidelines with consistent inoculum size (1–5 × 10 CFU/mL) and growth media (Mueller-Hinton agar) .
- Checkerboard assays : Combine with known antibiotics (e.g., ciprofloxacin) to identify synergistic/antagonistic effects.
- Resequence resistant strains : Identify mutations in target enzymes (e.g., DNA gyrase) that confer resistance .
Q. Experimental Design
4.1 Design a protocol for evaluating in vivo neuroprotective effects of 3-methyl derivatives in a murine model.
Methodological Answer:
Animal model : Induce cerebral ischemia via middle cerebral artery occlusion (MCAO) in C57BL/6 mice.
Dosing regimen : Administer 10 mg/kg (IP) at 0, 6, and 12 hours post-occlusion.
Endpoint assays :
- TTC staining : Quantify infarct volume at 24 h.
- Behavioral tests : Rotarod and Morris water maze at 7 days.
Biomarker analysis : ELISA for GFAP (astrocytosis) and IL-6 (neuroinflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
